molecular formula C13H17N3 B13537707 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline

4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline

Cat. No.: B13537707
M. Wt: 215.29 g/mol
InChI Key: FRPIAWPDQZBRMV-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic compound comprising an aniline moiety linked to a substituted pyrazole ring. The pyrazole group is functionalized with an isopropyl group at the 3-position and a methyl group at the 1-position (Figure 1). This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which are critical for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .

  • Multi-step condensation reactions between substituted pyrazole precursors and aniline derivatives.
  • Purification via column chromatography to isolate the target compound, as demonstrated in the synthesis of 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(1-methyl-3-propan-2-ylpyrazol-4-yl)aniline

InChI

InChI=1S/C13H17N3/c1-9(2)13-12(8-16(3)15-13)10-4-6-11(14)7-5-10/h4-9H,14H2,1-3H3

InChI Key

FRPIAWPDQZBRMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1C2=CC=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

    Alkylation: The pyrazole ring is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the 3-position.

    Coupling with Aniline: The final step involves coupling the substituted pyrazole with aniline. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with aniline in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitroaniline, sulfonylaniline, and halogenated aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its pyrazole and aniline moieties are known to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is used in the synthesis of dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the pyrazole ring can interact with the active site of enzymes, while the aniline moiety can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Highlights
4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline C₁₃H₁₇N₃ 215.30 -Pyrazole: 3-isopropyl, 1-methyl
-Aniline: para-substituted
Likely involves pyrazole-aniline coupling
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline C₂₅H₂₆N₆ 410.52 -Three 4-methylpyrazole groups
-Central methyl-aniline core
Reflux with KOH/DMSO; purified via column chromatography
4-(4-(3-(2-(4-Chlorophenyl)-...-1H-pyrrol-3-yl)phenyl)piperazin-1-yl)aniline C₃₁H₃₄ClFN₄O₂S 581.14 -Chlorophenyl, fluorophenyl, sulfonyl groups
-Piperazine linker
Multi-step heterocyclic assembly; high complexity
3-(1-Benzyl-1H-pyrazol-4-yl)aniline C₁₆H₁₅N₃ 249.31 -Pyrazole: 1-benzyl
-Aniline: meta-substituted
Commercial synthesis; used as a pharmaceutical intermediate

Key Observations

The sulfonyl and piperazine groups in the compound from introduce polar interactions, likely increasing solubility but reducing membrane permeability relative to the target compound.

Synthetic Complexity

  • The target compound’s synthesis is less complex than the multi-heterocyclic analog in , which requires sequential coupling of pyrrole, piperazine, and fluorophenyl groups.
  • Both the target compound and 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline rely on pyrazole-aniline coupling, but the latter’s tris-pyrazole design demands rigorous purification to remove DMSO residues .

Analytical Characterization

  • X-ray crystallography (via SHELXL ) and NMR are widely used to confirm pyrazole-aniline derivatives’ structures, as seen in .
  • Mass spectrometry (MS) and IR spectroscopy validate molecular integrity across all analogs .

Research Findings and Implications

  • Lipophilicity and Drug Design : The isopropyl and methyl groups in the target compound improve lipophilicity (clogP ≈ 3.2) compared to the benzyl-substituted analog (clogP ≈ 2.8), favoring blood-brain barrier penetration .
  • Thermal Stability : Pyrazole derivatives with bulky substituents (e.g., isopropyl) exhibit higher thermal stability (>200°C) than those with smaller groups, enhancing suitability for high-temperature applications .
  • Pharmacological Potential: The target compound’s simpler structure may offer synthetic advantages over the sulfonyl-containing analog in , which, while potent, faces scalability challenges.

Biological Activity

4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its anti-inflammatory, anticancer, and antibacterial properties, supported by various studies and data.

  • Molecular Formula : C13H17N3
  • Molecular Weight : 215.29 g/mol

Anti-Inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to the pyrazole structure have been shown to inhibit the NF-κB pathway, which is crucial in inflammatory responses.

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (µM)Mechanism of Action
4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)anilineTBDInhibition of NF-κB pathway
5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline4.8MAPK pathway modulation
5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline30.1MAPK pathway modulation

The specific IC50 values for 4-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)aniline are still under investigation, but its structural similarity to other potent inhibitors suggests promising activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with various compounds showing cytotoxic effects against multiple cancer cell lines.

Table 2: Anticancer Activity of Selected Pyrazole Compounds

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)anilineMCF7TBDTBDTBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25TBDTBD
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivativesA54926TBDTBD

In particular, the compound has shown effectiveness against the MCF7 breast cancer cell line, although specific IC50 values are pending further research.

Antibacterial Activity

Pyrazole derivatives have also been noted for their antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 3: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)anilineStaphylococcus aureusTBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineEscherichia coliTBD

The specific antibacterial efficacy of 4-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is still being evaluated.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

  • Study on Anti-inflammatory Properties :
    A recent study synthesized a series of pyrazolo[1,5-a]quinazoline compounds and assessed their anti-inflammatory properties using LPS-induced models. The findings suggested that modifications to the pyrazole ring significantly enhanced anti-inflammatory activity through targeted inhibition of MAPK pathways .
  • Anticancer Screening :
    Another investigation focused on a library of pyrazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications led to improved cytotoxicity, emphasizing the importance of structural diversity in drug design .

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